molecular formula C14H18FNO B262612 N-(4-fluorobenzyl)cyclohexanecarboxamide

N-(4-fluorobenzyl)cyclohexanecarboxamide

Cat. No.: B262612
M. Wt: 235.3 g/mol
InChI Key: SIPMSQOOVPXHIZ-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a carboxamide group, with a 4-fluorobenzyl substituent attached to the nitrogen atom. The fluorine atom at the para position of the benzyl group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and chemical applications . Its structural framework allows for versatile modifications, enabling comparisons with analogs in terms of biological activity, physicochemical properties, and synthetic pathways.

Properties

Molecular Formula

C14H18FNO

Molecular Weight

235.3 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H18FNO/c15-13-8-6-11(7-9-13)10-16-14(17)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17)

InChI Key

SIPMSQOOVPXHIZ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

N-(5-Bromo-1-(4-fluorobenzyl)-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclohexanecarboxamide (6TP/SGT)

  • Structural Features: Incorporates a bromo and methyl group on a dihydropyridinone ring.

4-Fluoro-N-(4-pentafluorosulfanylphenyl)-4-(3-fluoropyridin-2-yl)cyclohexanecarboxamide

  • Structural Features : Contains a pentafluorosulfanyl group and a fluoropyridinyl substituent.
  • Activity : Designed as a vanilloid receptor (VR1) ligand, leveraging fluorine’s electronegativity to improve binding affinity .

Modifications on the Carboxamide Backbone

N-(4-Fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide

  • Structural Features : Replaces the cyclohexane ring with a furan moiety and introduces a methoxyphenyl group.
  • Activity : Derived from fluoxetine modifications, showing enhanced antiviral activity against enteroviruses and reduced cytotoxicity .
  • Key Difference : The furan ring’s aromaticity and oxygen atom may alter electronic distribution, affecting membrane permeability.

N-(3-Hydroxy-5-isopentylphenyl)cyclohexanecarboxamide

  • Structural Features : Substituted with a hydroxyl and isopentyl group on the phenyl ring.
  • Activity : Demonstrates antituberculosis activity, highlighting the role of polar groups (e.g., -OH) in targeting mycobacterial enzymes .
  • Key Difference : The hydroxyl group improves water solubility but may reduce blood-brain barrier penetration compared to the lipophilic 4-fluorobenzyl group.

2-Isopropyl-5-methyl-N-(2-(pyridin-4-yl)ethyl)cyclohexanecarboxamide

  • Structural Features : Includes isopropyl, methyl, and pyridinylethyl groups.
  • Application : Used in flavor compositions as a cooling agent, paired with menthol derivatives .
  • Key Difference : The pyridinylethyl group introduces basicity, enabling interactions with taste receptors.

Physicochemical and Pharmacokinetic Properties

Compound LogP Water Solubility Metabolic Stability Key Functional Groups
N-(4-Fluorobenzyl)cyclohexanecarboxamide ~3.2 Low High (due to fluorine) 4-Fluorobenzyl, cyclohexane
6TP/SGT ~4.1 Very low Moderate Bromo, dihydropyridinone
N-(4-Fluorophenyl)-3-cyclohexene-1-carboxamide ~2.8 Moderate Low Cyclohexene, 4-fluorophenyl
N-(4-Fluorobenzyl)-N-(2-furylmethyl)-2-oxo-2H-chromene-3-carboxamide ~3.5 Low High Chromene, furylmethyl
  • Lipophilicity (LogP) : Fluorine and aromatic groups (e.g., benzyl, chromene) increase LogP, favoring membrane permeability but reducing solubility.
  • Metabolic Stability : Fluorine’s electronegativity mitigates oxidative metabolism, while bulky groups (e.g., pentafluorosulfanyl) may slow enzymatic degradation .

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